3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid
Brand Name: Vulcanchem
CAS No.: 2377608-21-2
VCID: VC4567753
InChI: InChI=1S/C11H16BClN2O4/c1-11(2,3)19-10(16)15(4)8-5-7(12(17)18)6-14-9(8)13/h5-6,17-18H,1-4H3
SMILES: B(C1=CC(=C(N=C1)Cl)N(C)C(=O)OC(C)(C)C)(O)O
Molecular Formula: C11H16BClN2O4
Molecular Weight: 286.52

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid

CAS No.: 2377608-21-2

Cat. No.: VC4567753

Molecular Formula: C11H16BClN2O4

Molecular Weight: 286.52

* For research use only. Not for human or veterinary use.

3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid - 2377608-21-2

Specification

CAS No. 2377608-21-2
Molecular Formula C11H16BClN2O4
Molecular Weight 286.52
IUPAC Name [6-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C11H16BClN2O4/c1-11(2,3)19-10(16)15(4)8-5-7(12(17)18)6-14-9(8)13/h5-6,17-18H,1-4H3
Standard InChI Key CAGXJGMRBZVSQQ-UHFFFAOYSA-N
SMILES B(C1=CC(=C(N=C1)Cl)N(C)C(=O)OC(C)(C)C)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • A chlorine atom at the pyridine ring’s 2-position, enhancing electrophilic substitution reactivity.

  • A BOC-protected N-methylamino group at the 3-position, providing steric protection for the amine while enabling controlled deprotection during synthetic workflows.

  • A boronic acid group at the 5-position, facilitating participation in palladium-catalyzed cross-coupling reactions .

The BOC group ((CH3)3COCON\text{(CH}_3\text{)}_3\text{COCON}) serves as a temporary protective moiety for the secondary amine, preventing unwanted side reactions during multi-step syntheses. The boronic acid (-B(OH)2\text{-B(OH)}_2) enables the formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry .

Physicochemical Properties

Key properties derived from experimental and predicted data include:

PropertyValueSource
Molecular Weight286.52 g/mol
Density1.30±0.1g/cm31.30 \pm 0.1 \, \text{g/cm}^3
Boiling Point448.5 \pm 55.0 \, ^\circ\text{C}
pKa\text{p}K_a6.47±0.116.47 \pm 0.11
SolubilityModerate in polar aprotic solvents (e.g., THF, DMF)

The boronic acid’s pKa\text{p}K_a of ~6.47 indicates moderate acidity, aligning with typical arylboronic acids, which require basic conditions for activation in cross-coupling reactions .

Synthesis and Manufacturing

Bromination and Lithiation Strategies

A patent describing the synthesis of 2-aminopyrimidine-5-boronic acid pinacol ester (CAS 1245252-99-6) provides indirect insights into potential routes for analogous compounds . The process involves:

  • Bromination: Treating 2-chloropyrimidine with N-bromosuccinimide (NBS) under BF3\text{BF}_3-Et2O\text{Et}_2\text{O} catalysis to yield 2-chloro-5-bromopyrimidine .

  • Lithium-Halogen Exchange: Reacting the brominated intermediate with n-butyllithium (n-BuLin\text{-BuLi}) and n-butylmagnesium bromide (n-BuMgBrn\text{-BuMgBr}) at -20 \, ^\circ\text{C} to generate a highly reactive aryl lithium species .

  • Boronation: Quenching the lithiated intermediate with methoxy or isopropoxy pinacol borate to install the boronic ester, followed by acidic workup to yield the boronic acid .

For 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid, analogous steps could involve:

  • Initial protection of the 3-amino group with BOC before bromination.

  • Regioselective borylation at the 5-position using iridium catalysts, as demonstrated in the C–H borylation of CF3_3-substituted pyridines .

Catalytic Borylation Advances

Recent advancements in iridium-catalyzed C–H borylation (e.g., for 2-trifluoromethylpyridines) highlight methods to install boronic esters at specific positions on heterocycles . For example, using [Ir(OMe)(COD)]2_2 with dtbpy ligands enables γ-borylation of 3-CF3_3-pyridines at the 5-position, achieving yields >80% . Adapting these conditions could streamline the synthesis of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid by direct functionalization of a pre-protected pyridine precursor.

Applications in Pharmaceutical Chemistry

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety enables this compound to act as a nucleophilic partner in Suzuki reactions, coupling with aryl halides to form biaryl structures. For instance, coupling with 5-bromo-2-(trifluoromethyl)pyridine could yield bis-heterocyclic scaffolds prevalent in kinase inhibitors .

Prodrug Design

The BOC-protected amine serves as a prodrug strategy, enhancing membrane permeability. Subsequent deprotection in vivo (e.g., via esterases) releases the active amine, a tactic employed in antiviral and anticancer agents .

Recent Research and Future Directions

Iridium-Catalyzed Borylation

The 2022 study on CF3_3-pyridines demonstrates that modifying ligand frameworks (e.g., dtbpy vs. bipyridine) can tune regioselectivity in borylation . Applying these findings could optimize the synthesis of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid by reducing reliance on cryogenic conditions.

Computational Modeling

Density functional theory (DFT) studies could predict the optimal catalyst-substrate interactions for borylation, minimizing byproducts and improving yields.

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